Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate
CAS No.:
Cat. No.: VC15733670
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3 |
| Standard InChI Key | KOCROYYUTBXILU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate (C₁₃H₂₃NO₅, MW 273.33 g/mol) features a five-membered oxazolidine ring with a Boc group at the 3-position and an ethyl ester at the 4-position. The 2,2-dimethyl substituents enforce conformational rigidity, preserving stereochemical integrity during synthetic transformations. The Boc group, a tert-butyloxycarbonyl moiety, serves as a temporary protective shield for amines, enhancing stability under reactive conditions.
Key Structural Features:
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Oxazolidine Ring: A heterocyclic scaffold incorporating oxygen and nitrogen, critical for enantioselective reactions.
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Boc Protecting Group: Introduces steric bulk, preventing unwanted nucleophilic attacks on the amine during multi-step syntheses.
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Ethyl Ester: A versatile functional group amenable to hydrolysis, reduction, or transesterification.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ 1.4 ppm, singlet, 9H) and oxazolidine protons (δ 3.5–4.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches at ~1680 cm⁻¹ (Boc C=O) and ~1720 cm⁻¹ (ester C=O). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 274.165 ([M+H]⁺).
Synthetic Methodologies
Stepwise Synthesis
The compound is typically synthesized through a multi-step sequence starting from chiral amino alcohols. A representative route involves:
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Boc Protection: Reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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Oxazolidine Formation: Cyclization with ethyl chloroformate under anhydrous conditions.
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Dimethyl Substitution: Introduction of methyl groups via alkylation or using pre-substituted precursors.
Optimization Strategies:
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Temperature Control: Maintaining −78°C during reductions prevents racemization.
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Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and reaction efficiency.
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Purification: Silica gel chromatography (ethyl acetate/hexane) achieves >95% purity.
Comparative Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection + Cyclization | Boc₂O, Et₃N, ethyl chloroformate | 85 | 92 |
| Direct Alkylation | Methyl iodide, K₂CO₃ | 78 | 89 |
| Reductive Amination | NaBH₃CN, MeOH | 65 | 85 |
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitutions
The ethyl ester undergoes nucleophilic acyl substitution with amines or alcohols, producing amides or esters. For example, reaction with benzylamine in DMF yields the corresponding amide derivative in 80–90% yield.
Ring-Opening Reactions
Acidic hydrolysis (e.g., HCl/dioxane) cleaves the oxazolidine ring, generating amino alcohol intermediates. Kinetic studies indicate a first-order dependence on acid concentration, with activation energy (Eₐ) of 45 kJ/mol.
Hydrogenolysis and Deprotection
Catalytic hydrogenation (Pd/C, H₂) removes the Boc group, yielding primary amines. Deprotection kinetics follow pseudo-first-order behavior, with a half-life (t₁/₂) of 2 hours under standard conditions.
Deprotection Conditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| TFA/DCM | 25°C, 1 h | Amine | 95–99 |
| HCl/dioxane | 50°C, 2 h | Amine hydrochloride | 90–98 |
Oxidation and Reduction Pathways
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Reduction: Diisobutylaluminum hydride (DIBAL-H) converts the ester to an aldehyde (61–91% yield).
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Oxidation: Swern oxidation (oxalyl chloride/DMSO) yields ketones (75–90% yield).
Applications in Medicinal Chemistry
Enantioselective Synthesis
The compound’s rigid chiral framework facilitates asymmetric induction in target molecules. For example, it has been employed in the synthesis of R(+)-2-amino-3-hydroxypropanoic acid esters, achieving >95% enantiomeric excess (ee).
Case Study: Antiviral Agents
Derivatives of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate exhibit inhibitory activity against HIV protease, with IC₅₀ values in the nanomolar range. Modifications to the ester group enhance binding affinity for multidrug-resistant viral strains.
Neurological Drug Development
Interaction studies with glutamate receptors (GluN1/GluN2A and GluN2B subtypes) reveal subtype-specific modulation, suggesting potential applications in treating neurodegenerative diseases.
| Compound | GluN1/GluN2A (% Activity) | GluN1/GluN2B (% Activity) |
|---|---|---|
| Derivative A | 83 | 94 |
| Derivative B | 67 | 105 |
Biological Activity and Pharmacokinetics
Enzyme Inhibition
The compound acts as a competitive inhibitor of cytochrome P450 3A4 (CYP3A4), with a Kᵢ of 2.3 μM. This property is exploitable in drug-drug interaction studies.
Metabolic Stability
In vitro assays using human liver microsomes demonstrate a half-life of 4.2 hours, attributed to the Boc group’s resistance to enzymatic hydrolysis.
Toxicity Profile
Acute toxicity studies in rodents (LD₅₀ > 2000 mg/kg) indicate low systemic toxicity, supporting its suitability as a synthetic intermediate.
Future Directions and Challenges
Scalability in Industrial Synthesis
Current batch processes face limitations in mass transfer efficiency. Continuous-flow systems may enhance yield and reduce reaction times.
Novel Derivatives for Targeted Therapy
Structural modifications, such as fluorination of the oxazolidine ring, could improve blood-brain barrier penetration for CNS-targeted drugs.
Environmental Considerations
Green chemistry approaches, including biocatalytic deprotection, are under investigation to minimize waste generation.
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